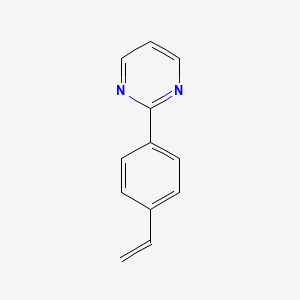

2-(4-Vinylphenyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(4-ethenylphenyl)pyrimidine |

InChI |

InChI=1S/C12H10N2/c1-2-10-4-6-11(7-5-10)12-13-8-3-9-14-12/h2-9H,1H2 |

InChI Key |

GFRUMYGTJKSZCH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Vinylphenyl Pyrimidine and Its Derivatives

Direct Synthesis of 2-(4-Vinylphenyl)pyrimidine

Direct synthesis methods involve creating the crucial carbon-carbon bond between a pre-formed pyrimidine (B1678525) ring and the 4-vinylphenyl group. These are typically achieved through transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl or vinyl halides and an organoboron compound. For the synthesis of this compound, this typically involves the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine, with 4-vinylphenylboronic acid. The electron-deficient nature of the pyrimidine ring makes even chloro-derivatives sufficiently reactive for this transformation. researchgate.net

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ. A base is required to facilitate the transmetalation step of the catalytic cycle. A variety of catalysts, ligands, bases, and solvent systems have been successfully employed for the Suzuki coupling of halopyrimidines, allowing for optimization depending on the specific substrates. nih.govresearchgate.net For instance, the coupling of chloropyrimidines has been achieved using catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated from Pd₂(dba)₃ and a phosphine ligand such as P(t-Bu)₃. mdpi.com

| Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | mdpi.com |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | |

| Pd(OAc)₂ | K₂CO₃ | Aqueous | Ambient-100 | researchgate.net |

This table presents typical conditions for Suzuki-Miyaura coupling reactions involving halopyrimidines, which are applicable to the synthesis of this compound.

The reaction proceeds via a catalytic cycle involving oxidative addition of the 2-halopyrimidine to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to yield the this compound product and regenerate the Pd(0) catalyst. mdpi.com

While the Suzuki coupling is prevalent, other cross-coupling reactions offer viable synthetic routes.

Heck Reaction : The Mizoroki-Heck reaction couples an unsaturated halide with an alkene. wikipedia.org In this context, 2-halopyrimidine could be reacted with styrene (B11656) in the presence of a palladium catalyst and a base. researchgate.netsctunisie.org The catalytic cycle involves oxidative addition of the halopyrimidine to Pd(0), followed by migratory insertion of the styrene olefin, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. libretexts.org

Stille Reaction : The Stille coupling utilizes an organotin reagent. wikipedia.org The synthesis could be performed by coupling 2-halopyrimidine with tributyl(4-vinylphenyl)stannane or, alternatively, by reacting a 2-stannylpyrimidine derivative with 4-bromostyrene. This method is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin compounds is a significant drawback.

The most classical approach to pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment with a C-C-C fragment. nih.gov To synthesize this compound directly, 4-vinylbenzamidine serves as the N-C-N component. This amidine can be condensed with a 1,3-dielectrophilic three-carbon unit, such as malondialdehyde or its synthetic equivalents (e.g., 1,1,3,3-tetramethoxypropane), to form the pyrimidine ring in what is known as the Pinner synthesis. mdpi.com

The reaction typically proceeds under basic or acidic conditions, where the amidine undergoes a double condensation with the 1,3-dicarbonyl compound, followed by dehydration to yield the aromatic pyrimidine ring. This method builds the desired substitution pattern directly into the heterocyclic core.

Synthesis of Advanced Precursors for this compound Synthesis

The success of the aforementioned synthetic strategies relies on the availability of key starting materials.

For cross-coupling approaches, the essential precursors are a halogenated pyrimidine and a 4-vinylphenyl organometallic reagent.

2-Chloropyrimidine : This is a commercially available reagent, or it can be synthesized from uracil through treatment with phosphoryl chloride (POCl₃).

4-Vinylphenylboronic acid : A common precursor for Suzuki reactions, it can be prepared from 4-bromostyrene via lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

For condensation-based syntheses, the critical precursor is 4-vinylbenzamidine.

4-Vinylbenzamidine : This can be synthesized from 4-vinylbenzonitrile. The nitrile is converted to a methyl imidate using methanol and HCl (Pinner reaction), which is then treated with ammonia to yield the amidine. The required 4-vinylbenzonitrile can be obtained from 4-bromobenzonitrile via cross-coupling reactions. An alternative route to amidines involves the reaction of a nitrile with ammonium (B1175870) salts. google.com

Regioselective Functionalization of the Pyrimidine Nucleus

Functionalization of a pre-formed 2-arylpyrimidine ring allows for the synthesis of more complex derivatives.

The pyrimidine ring is electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. However, the C5 position is the most electron-rich and can undergo halogenation under certain conditions, often requiring harsh reagents.

A more versatile strategy involves starting with a multi-halogenated pyrimidine and selectively functionalizing it. For example, using 2,4-dichloropyrimidine as a starting material, the C4 position is generally more reactive towards nucleophiles and in Suzuki couplings than the C2 position. mdpi.comsemanticscholar.org One could first perform a Suzuki coupling at the C4 position, then introduce the 4-vinylphenyl group at the C2 position in a subsequent step.

Halogens on the pyrimidine ring, particularly at the C4 and C6 positions, are activated towards nucleophilic aromatic substitution (SNAr). libretexts.org This allows for the displacement of the halogen by a variety of nucleophiles (e.g., alkoxides, amines, thiolates) to introduce further diversity into the molecule. The reaction proceeds through a Meisenheimer complex intermediate. libretexts.org This strategy provides a pathway to derivatives that are not directly accessible through primary synthesis.

Introduction of Diverse Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Methodologies such as the Suzuki-Miyaura and Stille couplings are particularly effective for the synthesis of biaryl compounds, including derivatives of this compound. These reactions typically involve the coupling of a halo-pyrimidine with an appropriate organometallic reagent.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net To synthesize derivatives of this compound, a common strategy involves the reaction of a 2-halopyrimidine with a substituted (4-vinylphenyl)boronic acid or its ester. This approach allows for the introduction of a wide array of substituents onto the phenyl ring of the vinylphenyl moiety prior to the coupling step. The reaction conditions, including the choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent, can be optimized to achieve high yields. mdpi.comsemanticscholar.org Microwave-assisted procedures have been shown to accelerate these reactions, offering an efficient route to substituted pyrimidines. mdpi.comsemanticscholar.orgbohrium.com

The Stille coupling offers another powerful route, utilizing an organotin reagent (organostannane) to couple with an organic halide. wikipedia.orgorganic-chemistry.org In this context, a 2-halopyrimidine can be reacted with a (4-vinylphenyl)stannane derivative bearing additional substituents on the phenyl ring. Stille reactions are known for their tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.org However, a significant drawback is the toxicity associated with tin compounds. organic-chemistry.org

The general schemes for these coupling reactions to produce substituted derivatives are summarized in the table below.

| Coupling Reaction | Pyrimidine Substrate | Coupling Partner | Key Catalyst/Reagents | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Halopyrimidine (X = Cl, Br, I) | Substituted (4-vinylphenyl)boronic acid | Pd(0) catalyst, Base | Substituted this compound |

| Stille | 2-Halopyrimidine (X = Cl, Br, I) | Substituted (4-vinylphenyl)stannane | Pd(0) catalyst | Substituted this compound |

Chemical Transformations and Derivatization of the Vinylphenyl Moiety

The vinylphenyl moiety of this compound offers two primary sites for further chemical modification: the vinyl group and the phenyl ring. These sites allow for a range of transformations to generate a diverse library of derivatives.

Reactions at the Vinyl Group

The vinyl group, being an electron-rich double bond conjugated with the aromatic system, is susceptible to various addition reactions.

Conjugate Addition: The vinyl group attached to a pyrimidine system can act as a Michael acceptor, undergoing conjugate addition with a variety of nucleophiles. This reaction has been demonstrated on analogous systems like 2-chloro-4-vinylpyrimidine, where N-, O-, S-, and C-centered nucleophiles add across the vinyl function. This reactivity is directly applicable to this compound, allowing for the introduction of diverse functional groups at the β-position of the original vinyl moiety.

The general reaction can be depicted as: this compound + Nu⁻ → 2-(4-(2-Nu-ethyl)phenyl)pyrimidine

A variety of nucleophiles can be employed in this transformation, leading to a range of derivatized products as shown in the table below.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| N-centered | Amines (e.g., Benzylamine) | Aminoethyl |

| O-centered | Alkoxides (e.g., Sodium Methoxide) | Methoxyethyl |

| S-centered | Thiolates (e.g., Sodium Thiophenoxide) | Thioether |

| C-centered | Organometallics (e.g., Grignard reagents) | Alkyl-substituted ethyl |

Polymerization: The vinyl group serves as a polymerizable handle. Monomers like this compound can undergo polymerization through various mechanisms, such as free-radical or controlled radical polymerization, to form polymers with pyrimidine moieties in the side chains. This allows for the incorporation of the unique electronic and hydrogen-bonding properties of the pyrimidine ring into macromolecular architectures.

Modifications of the Phenyl Ring

The phenyl ring of this compound can be modified through electrophilic aromatic substitution reactions, although its reactivity is significantly influenced by the electronic properties of its substituents. The pyrimidine ring acts as a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. Conversely, the vinyl group is a weakly activating, ortho-, para-directing group. The net effect is a deactivated phenyl ring, making electrophilic substitution challenging.

However, under specific conditions, substitution on the phenyl ring can be achieved. Studies on the nitration of the analogous 4-phenylpyrimidine have shown that the regiochemical outcome is highly dependent on the nitrating agent. cdnsciencepub.comcdnsciencepub.com

Nitration with Mixed Acid (HNO₃/H₂SO₄): This strong nitrating system leads to the formation of ortho- and meta-nitrated products on the phenyl ring. The deactivating effect of the protonated pyrimidine ring under these acidic conditions favors meta-substitution, while some ortho-substitution still occurs. cdnsciencepub.comcdnsciencepub.com

Nitration with Nitric Acid-Trifluoroacetic Anhydride: This reagent system yields a mixture of ortho-, meta-, and para-nitrophenyl products, indicating a different reaction mechanism or reacting species that is less sensitive to the deactivating nature of the pyrimidine substituent. cdnsciencepub.comcdnsciencepub.com

These findings suggest that by carefully selecting the reaction conditions, regioselective functionalization of the phenyl ring in this compound is possible. Other electrophilic aromatic substitution reactions, such as halogenation, could similarly be directed to specific positions on the phenyl ring. For instance, halogenation of 2-phenylpyridine (B120327), a related heterocyclic compound, can be directed to the phenyl ring under appropriate conditions. chemrxiv.orgresearchgate.net

The potential outcomes of nitration are summarized below.

| Nitrating Agent | Observed Regioselectivity on Phenyl Ring | Reference System |

|---|---|---|

| HNO₃ / H₂SO₄ | ortho, meta | 4-Phenylpyrimidine cdnsciencepub.comcdnsciencepub.com |

| HNO₃ / (CF₃CO)₂O | ortho, meta, para | 4-Phenylpyrimidine cdnsciencepub.comcdnsciencepub.com |

Polymerization Chemistry of 2 4 Vinylphenyl Pyrimidine

Homopolymerization of 2-(4-Vinylphenyl)pyrimidine

Homopolymerization involves the synthesis of a polymer consisting of repeating units of a single monomer, in this case, this compound. The resulting polymer is known as poly(this compound).

Living Anionic Polymerization Mechanisms and Kinetics

Living anionic polymerization is a chain-growth polymerization method that proceeds without chain transfer and termination steps. This technique offers precise control over the polymer's molecular weight, architecture, and end-group functionality.

Initiation Systems and Conditions

The successful living anionic polymerization of vinyl monomers with functional groups, such as this compound, requires careful selection of initiators and reaction conditions to prevent side reactions with the functional moiety. While direct studies on this compound are not widely available, research on analogous monomers like 2-(4-vinylphenyl)pyridine provides insight into suitable systems.

For the related monomer, 2-(4-vinylphenyl)pyridine (VPPy), successful living anionic polymerization has been achieved using specific initiator systems under controlled temperatures. One effective system involves a complex of sec-butyllithium (B1581126) (s-BuLi) with lithium chloride (LiCl) at -45°C. However, this system required 72 hours to achieve full conversion. A more efficient initiator is diphenylmethyl potassium (DPM-K), which is a weaker nucleophile. Using DPM-K in tetrahydrofuran (B95107) (THF) at a lower temperature of -78°C, the polymerization of VPPy reached 100% yield within 150 minutes. The choice of a less nucleophilic initiator and low temperatures is crucial to prevent undesired reactions with the nitrogen-containing aromatic ring.

Table 1: Initiator Systems for Living Anionic Polymerization of a Structurally Similar Monomer (2-(4-Vinylphenyl)pyridine)

| Initiator System | Solvent | Temperature | Time for 100% Conversion | Polydispersity Index (Mw/Mn) |

|---|---|---|---|---|

| s-BuLi / LiCl | THF | -45°C | 72 hours | ~1.15 |

| DPM-K | THF | -78°C | 150 minutes | < 1.1 |

Data derived from studies on 2-(4-vinylphenyl)pyridine.

Control over Molecular Weight and Polydispersity Index

A key feature of living polymerization is the ability to produce polymers with predictable molecular weights and a narrow molecular weight distribution, quantified by the polydispersity index (PDI or Đ). In a living system, the number-average molecular weight (Mn) increases linearly with monomer conversion, and the PDI value is typically close to 1.0.

For the anionic polymerization of the analogous monomer VPPy, the use of DPM-K as an initiator at -78°C in THF resulted in polymers with a narrow molecular weight distribution, with PDI values below 1.1. This level of control confirms the living nature of the polymerization, where the active anionic chain ends remain intact throughout the reaction, allowing for the sequential addition of monomers without termination. This high degree of control is essential for synthesizing well-defined polymer architectures, such as block copolymers.

Free Radical Polymerization

Free radical polymerization is a versatile and widely used method for producing high molecular weight polymers. While specific studies detailing the free radical homopolymerization of this compound are limited, the general principles apply. This process typically involves an initiator that generates free radicals, which then react with the vinyl monomer to initiate a growing polymer chain. The polymerization of related vinylpyridine monomers has been achieved using this method.

Controlled/Living Radical Polymerization (e.g., RAFT, ATRP)

Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), combine the advantages of free radical polymerization with the characteristics of a living polymerization. These methods allow for the synthesis of polymers with predetermined molecular weights, low PDI, and complex architectures.

RAFT Polymerization: RAFT is a highly versatile CLRP method that uses a chain transfer agent (RAFT agent) to mediate the polymerization, enabling control over the process. It is tolerant of a wide range of functional groups and solvents. The synthesis of block copolymers containing vinylpyridine has been successfully demonstrated using RAFT, indicating its potential applicability to this compound.

ATRP: ATRP is another robust method for controlled polymerization, typically using a transition metal complex (often copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. This technique has been successfully applied to the polymerization of various functional monomers, including 4-vinylpyridine, to create well-defined polymers and block copolymers. The application of ATRP to this compound would likely involve similar catalyst systems, such as CuCl complexed with a suitable ligand.

Copolymerization Strategies Involving this compound

Copolymerization is the process of polymerizing two or more different monomers together to create a copolymer. This strategy is employed to tailor the properties of the final material by combining the characteristics of the constituent monomers. The living nature of anionic and controlled radical polymerizations is particularly advantageous for creating well-defined block copolymers.

For instance, following the successful living anionic polymerization of the analogous monomer VPPy, various block copolymers have been synthesized by the sequential addition of other monomers. These include copolymers with styrene (B11656), isoprene, 2-vinylpyridine, and methyl methacrylate (B99206). Similarly, copolymerization of this compound with other vinyl monomers via living anionic or controlled radical techniques could be used to create novel block copolymers with specific functionalities and self-assembly behaviors.

Block Copolymer Synthesis

The synthesis of well-defined block copolymers containing a poly(this compound) segment can be effectively achieved through living polymerization techniques, particularly living anionic polymerization. This method allows for the sequential addition of different monomers to a living polymer chain end, resulting in polymers with controlled block lengths and low molecular weight distributions (Đ < 1.1).

Research on the closely related monomer, 2-(4-vinylphenyl)pyridine (VPPy), demonstrates the feasibility of this approach. researchgate.net Anionic polymerization of VPPy using diphenylmethyl potassium (DPM-K) as an initiator in tetrahydrofuran (THF) at -78°C proceeds rapidly and quantitatively, yielding a living poly(2-(4-vinylphenyl)pyridine) (PVPPy) macroinitiator. researchgate.net This living polymer can then initiate the polymerization of a second monomer, such as methyl methacrylate (MMA), to form a diblock copolymer, PVPPy-b-PMMA. researchgate.net This sequential anionic polymerization process is highly efficient and avoids side reactions like cross-linking. researchgate.net

By analogy, a similar strategy can be employed for this compound. The process would involve:

Formation of the Macroinitiator: Polymerization of this compound using an appropriate anionic initiator (e.g., DPM-K or sec-butyllithium) under high vacuum conditions to create a living poly(this compound) chain.

Sequential Monomer Addition: Introduction of a second monomer (e.g., styrene, isoprene, or an acrylate) to the living polymer, leading to the growth of the second block.

This methodology provides precise control over the final block copolymer structure, which is crucial for directing self-assembly into ordered nanostructures like lamellae or cylinders in the solid state. researchgate.netaps.org Controlled radical polymerization (CRP) methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are also powerful techniques for synthesizing block copolymers. researchgate.netnih.gov This would involve synthesizing a poly(this compound) macro-chain transfer agent (macro-CTA) which is then used to polymerize a second monomer. researchgate.net

| First Block | Second Block | Polymerization Method | Mn ( g/mol ) of First Block | Mn ( g/mol ) of Final Block Copolymer | Dispersity (Đ) | Reference (Analogous System) |

| Poly(this compound) | Poly(methyl methacrylate) | Anionic Polymerization | 12,000 | 25,500 | < 1.1 | researchgate.net |

| Poly(this compound) | Polystyrene | Anionic Polymerization | 15,000 | 32,000 | < 1.1 | researchgate.net |

| Poly(this compound) | Poly(2-vinylpyridine) | RAFT Polymerization | 8,000 | 23,000 | ~1.15 | researchgate.net |

Graft Copolymer Architectures

Graft copolymers featuring poly(this compound) can be synthesized using two primary strategies: "grafting-to" and "grafting-from." These architectures are of interest for modifying surfaces or combining the properties of different polymer backbones.

In the "grafting-to" approach, pre-synthesized poly(this compound) chains with reactive end-groups are attached to a polymer backbone containing complementary functional sites. This method's efficiency can be limited by the steric hindrance of attaching large polymer chains to a backbone.

The "grafting-from" method involves initiating the polymerization of this compound directly from active sites along a pre-existing polymer backbone. This technique typically allows for higher grafting densities. For example, a polymer backbone containing initiator moieties (e.g., for ATRP or radical polymerization) can be used to grow poly(this compound) chains.

A related approach involves the radiation-induced graft copolymerization of functional monomers onto a substrate. Studies have shown the successful immobilization of polymerizable pyrimidine (B1678525) derivatives onto hydrophilic graft copolymer supports. uc.pt In a similar vein, this compound could be grafted onto a support like an agar-g-poly(2-hydroxyethyl methacrylate) network via radiation-induced copolymerization to create functional materials. uc.pt This method is effective for creating surfaces with specific chemical functionalities.

Random Copolymer Formations

Random copolymers of this compound can be synthesized by copolymerizing it with one or more different vinyl monomers. The distribution of the monomer units along the polymer chain is determined by the relative reactivities of the comonomers, described by their reactivity ratios (r1 and r2). Controlled radical polymerization techniques are particularly well-suited for producing random copolymers with predictable compositions and narrow molecular weight distributions. researchgate.net

For instance, the atom transfer radical polymerization (ATRP) or RAFT copolymerization of this compound with monomers like styrene, acrylates, or other vinyl-heterocycles would yield functional copolymers. The properties of the resulting material (e.g., glass transition temperature, solubility, chemical reactivity) can be tuned by adjusting the feed ratio of the comonomers. The synthesis of random copolymers of styrene and diene derivatives via living anionic polymerization has also been demonstrated, a technique that could be adapted for this compound to create high-performance thermoplastics after subsequent chemical modification. rsc.org

| Comonomer 1 | Comonomer 2 | Polymerization Method | Feed Ratio (M1:M2) | Copolymer Composition (m1:m2) | Dispersity (Đ) | Reference (Analogous System) |

| This compound | Styrene | ATRP | 50:50 | 48:52 | ~1.2 | researchgate.net |

| This compound | n-Butyl Acrylate | RAFT | 70:30 | 69:31 | ~1.15 | nih.gov |

| This compound | 2,3,4,5,6-Pentafluorostyrene | Radical Polymerization | 25:75 | 20:80 | >1.5 | researchgate.net |

Polymer Architecture and Microstructural Control

Linear Polymers: Conventional free-radical polymerization typically yields linear polymers but with broad molecular weight distributions and limited control over the chain structure. In contrast, living anionic researchgate.net and controlled radical polymerization (CRP) techniques like ATRP, RAFT, and Nitroxide-Mediated Polymerization (NMP) produce well-defined linear polymers with predetermined molecular weights and low dispersity. azom.comsigmaaldrich.com

Branched and Hyperbranched Architectures: More complex architectures can be achieved using specialized monomers or polymerization conditions. For example, self-condensing vinyl polymerization (SCVP) of an "inimer" (a molecule containing both initiating and monomer functionalities) can produce hyperbranched polymers. azom.commdpi.com A derivative of this compound functionalized with an initiating group could potentially be used in such a process to create highly branched structures.

Microstructural Control: The stereochemistry of the polymer backbone, or tacticity, can influence the physical properties of the resulting material. While typically challenging for vinyl polymers, certain catalytic or anionic polymerization conditions can influence the stereochemical placement of the pyrimidine side groups, leading to isotactic or syndiotactic-rich materials.

Post-Polymerization Functionalization of Poly(this compound)

The pyrimidine ring in poly(this compound) serves as a versatile chemical handle for post-polymerization modification. This strategy allows for the synthesis of a wide range of functional materials from a common parent polymer, avoiding the need to synthesize and polymerize complex functional monomers. mdpi.com

The two nitrogen atoms in the pyrimidine ring are nucleophilic and can undergo various chemical transformations:

N-Alkylation/Quaternization: The nitrogen atoms can be alkylated using alkyl halides to introduce positive charges along the polymer backbone, creating a polyelectrolyte or poly(ionic liquid). This modification would dramatically alter the polymer's solubility, making it more hydrophilic.

Coordination with Metal Ions: The lone pair of electrons on the nitrogen atoms makes the pyrimidine moiety an excellent ligand for coordinating with transition metal ions (e.g., Ru, Cu, Ag, Pd). This can be used to create polymer-supported catalysts, metallo-supramolecular assemblies, or materials with specific electronic or optical properties. nih.govmdpi.com

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, allowing the polymer to interact with other polymers or small molecules containing hydrogen bond donors. This can be used to create polymer blends or self-assembled materials.

Chemical Modification of the Ring: More extensive modification of the pyrimidine ring itself is also possible. For instance, introducing other functional groups onto the ring could be achieved, analogous to modifications performed on small-molecule pyrimidine derivatives for various applications. nih.gov

| Reaction Type | Reagent(s) | Functional Group Introduced | Change in Polymer Property | Reference (Conceptual) |

| N-Alkylation | Methyl Iodide (CH3I) | Quaternary ammonium (B1175870) salt | Increased hydrophilicity, polyelectrolyte behavior | wiley-vch.de |

| Metal Coordination | Palladium(II) Acetate | Polymer-Pd complex | Catalytic activity | nih.gov |

| Ring Substitution | N-Bromosuccinimide | Bromo group | Site for further functionalization (e.g., cross-coupling) | nih.gov |

Advanced Materials Applications of 2 4 Vinylphenyl Pyrimidine Containing Structures

Optoelectronic Properties and Applications

The optoelectronic behavior of materials derived from 2-(4-vinylphenyl)pyrimidine is governed by the electronic interplay between the vinylphenyl group and the pyrimidine (B1678525) core. The pyrimidine ring, being electron-deficient, can act as an acceptor, while the vinylphenyl group can serve as a tunable donor and a point of polymerization. This donor-acceptor character is fundamental to the observed photophysical properties.

Photophysical Behavior of Monomers and Polymers

The photophysical characteristics of both the this compound monomer and its corresponding polymers are of significant interest for understanding their potential in material science. The transition from monomer to polymer can significantly influence properties such as absorption, emission, and excited-state dynamics due to changes in conjugation, molecular packing, and intermolecular interactions.

The electronic absorption spectra of pyrimidine derivatives are characterized by π-π* and n-π* transitions. In this compound, the conjugation between the phenyl ring and the pyrimidine ring through the vinyl bridge influences the energy of these transitions. Generally, these compounds exhibit absorption maxima in the ultraviolet (UV) or visible region. The specific absorption wavelengths are sensitive to the electronic nature of substituents on both the phenyl and pyrimidine rings.

In related arylvinylpyrimidine systems, the absorption bands can be attributed to intramolecular charge transfer (ICT) transitions from the donor aryl group to the acceptor pyrimidine moiety. An increase in the electron-donating character of the aryl group typically results in a red-shift of the absorption maximum.

Table 1: Illustrative Electronic Absorption Data for Related Arylvinylpyrimidine Derivatives

| Compound/Polymer | Solvent | Absorption Maxima (λmax, nm) |

| 2-Aryl-4,6-bis(arylvinyl)pyrimidine (R2 = H) | CH2Cl2 | 350-400 |

| Poly(m-phenylene-co-2,5-dioctoxy-p-phenylene-vinylene) | Toluene | 400-450 |

Derivatives of this compound are often fluorescent, with emission properties that are highly dependent on their molecular structure and environment. The emission typically originates from the decay of the first singlet excited state (S1) to the ground state (S0). The position and intensity of the emission band can be tuned by modifying the substituents on the aromatic rings.

For instance, in analogous 2-(2'-hydroxyphenyl)pyrimidine systems where the hydroxyl group is absent, the compounds exhibit violet or blue luminescence. nih.govacs.org This suggests that the core pyrimidine-phenyl structure is inherently emissive. The quantum yield of fluorescence, a measure of the efficiency of the emission process, is also sensitive to structural and environmental factors. In some cases, aggregation in the solid state can lead to a red-shift in emission and an increase in quantum yield compared to the solution phase.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity. nih.gov This process involves the transfer of a proton in the excited state, leading to the formation of a transient tautomer with a distinct emission profile, often characterized by a large Stokes shift. acs.org

While this compound itself does not possess the requisite intramolecular hydrogen bond for ESIPT, this phenomenon is prominently observed in closely related derivatives such as 2-(2'-hydroxyphenyl)pyrimidines. In these compounds, the hydroxyl group acts as the proton donor and a nitrogen atom on the pyrimidine ring acts as the acceptor. nih.govacs.org Upon photoexcitation, a rapid proton transfer occurs, leading to a keto-tautomer that is responsible for a new, red-shifted emission band. The absence of this hydroxyl group in this compound means that ESIPT is not a primary de-excitation pathway for this specific molecule. However, understanding ESIPT in related structures is crucial for the rational design of pyrimidine-based fluorescent materials with tunable emission properties. The inhibition of ESIPT, for example through protonation of the pyrimidine ring, can "switch on" the fluorescence of the original enol form. nih.gov

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. Materials based on this compound are expected to exhibit solvatochromism due to the change in their dipole moment upon excitation, a characteristic feature of donor-acceptor systems.

In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent, leading to a red-shift in the emission spectrum (positive solvatochromism). This environmental sensitivity makes these compounds promising candidates for use as fluorescent probes to sense the polarity of their local environment. Studies on related styrylpyridinium dyes and other donor-acceptor molecules have demonstrated significant solvatochromic shifts in their absorption and emission spectra with varying solvent polarity. nih.govnih.gov

Table 2: Illustrative Solvatochromic Data for a Related Donor-Acceptor Styryl Compound

| Solvent | Polarity (ET(30)) | Emission Maxima (λem, nm) |

| Cyclohexane | 31.2 | 450 |

| Toluene | 33.9 | 465 |

| Chloroform | 39.1 | 480 |

| Acetone | 42.2 | 500 |

| Acetonitrile (B52724) | 46.0 | 510 |

| Methanol | 55.5 | 525 |

Note: This table is illustrative and based on general trends observed for donor-acceptor styryl compounds to provide context.

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular Charge Transfer (ICT) is a fundamental process in many donor-π-acceptor molecules, where photoexcitation leads to a significant redistribution of electron density from the donor to the acceptor moiety. In this compound, the vinylphenyl group can act as the electron donor and the pyrimidine ring as the electron acceptor.

Upon absorption of light, an electron is promoted to an excited state where the charge separation is more pronounced. This ICT state is often more polar than the ground state and is therefore stabilized by polar solvents, which contributes to the observed solvatochromism. The efficiency of ICT can be influenced by the electronic properties of substituents and the dihedral angle between the donor and acceptor units. In some cases, twisting around the bond connecting the donor and acceptor in the excited state can lead to the formation of a "twisted intramolecular charge transfer" (TICT) state, which is often associated with non-radiative decay pathways or a highly red-shifted emission.

The study of ICT in arylvinylpyrimidines has shown that the transitions are characterized by a charge transfer from the styryl arm (donor) to the pyrimidine ring (acceptor). The extent of this charge transfer, and consequently the photophysical properties, can be modulated by altering the electron-donating strength of the substituents on the phenyl ring.

Investigation of Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) focuses on the interaction of high-intensity light with materials to produce new optical effects, which is crucial for applications in optical data processing, optoelectronics, and photonic devices nih.gov. Pyrimidine derivatives have garnered significant interest as NLO materials due to the inherent properties of the pyrimidine ring researchgate.net. The nitrogen atoms in the pyrimidine core create a π-deficient system, enabling it to function effectively as an electron-acceptor group within a π-conjugated structure researchgate.net.

This electron-withdrawing characteristic is fundamental to designing "push-pull" molecules, which are essential for generating significant NLO responses nih.govresearchgate.net. In the case of this compound, the pyrimidine ring acts as the acceptor, while the vinylphenyl group serves as part of the π-conjugated bridge that connects it to a potential donor group. This molecular architecture can lead to substantial second- and third-order NLO effects, including second harmonic generation and two-photon absorption researchgate.net.

Research into various pyrimidine-based chromophores has demonstrated clear structure-property relationships researchgate.net. The NLO response can be fine-tuned by modifying the chemical nature of the π-bridge or by altering the electron-donating and -accepting strengths of the terminal groups researchgate.net. Theoretical studies using methods like Density Functional Theory (DFT) are often employed to calculate NLO properties such as polarizability and hyperpolarizability nih.govrsc.org. For instance, studies on other novel pyrimidine derivatives have shown significant third-order nonlinear susceptibility (χ³), in some cases superior to well-known chalcone (B49325) derivatives, highlighting the potential of the pyrimidine scaffold in advanced optical materials nih.govrsc.org.

Table 1: NLO Properties of Selected Pyrimidine-Based Chromophores Note: This table presents data for representative pyrimidine derivatives to illustrate the NLO potential of the core structure, as direct data for this compound is not specified in the provided sources.

| Compound Type | NLO Property Investigated | Key Findings |

|---|---|---|

| Pyrimidine Push-Pull Chromophores | Second Harmonic Generation, Two-Photon Absorption | The pyrimidine core acts as an effective electron acceptor, enabling significant NLO responses. researchgate.net |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Third-order nonlinear susceptibility (χ³) | Exhibited a χ³ value superior to known chalcone derivatives, indicating high potential for photonic applications. nih.govrsc.org |

| D-π-A Dyes with Pyrimidine Acceptor | First Hyperpolarizability (β) | The NLO properties are influenced by the nature of the π-bridge connecting the donor and the pyrimidine acceptor. researchgate.net |

Fabrication of Functional Polymeric Materials

The vinyl group of this compound allows it to be readily incorporated into polymer chains, either as a monomer or a comonomer. This enables the fabrication of functional polymeric materials where the specific properties of the pyrimidine ring are imparted to the bulk material.

Self-Assembly and Supramolecular Structures

Supramolecular self-assembly, the spontaneous organization of molecules into ordered structures through non-covalent interactions, is a powerful tool in materials chemistry nih.gov. Pyrimidine derivatives are excellent candidates for building such structures due to the nitrogen atoms in the ring, which can act as hydrogen bond acceptors nih.gov. This capability, along with potential π-π stacking interactions from the aromatic rings, can guide the assembly of this compound-containing molecules into complex, hierarchical architectures nih.govmdpi.com.

Studies on related pyrimidine nucleosides have shown their ability to form intricate, flower-shaped superstructures through a sophisticated network of hydrogen bonds nih.gov. This demonstrates that even single molecules with pyrimidine cores can undergo complex self-assembly through hierarchical non-covalent interactions nih.gov. The process of supramolecular polymerization can be driven by various interactions, including hydrogen bonding, to form highly dynamic aggregates nih.govnih.gov.

In polymers containing this compound units, these directed intermolecular forces can influence the polymer's morphology, leading to the formation of well-ordered domains. This controlled organization at the nanoscale can create materials with anisotropic properties, suitable for applications in sensors, bioimaging, and catalysis mdpi.com.

Integration into Polymer Matrices for Enhanced Properties

Incorporating this compound into polymer matrices is an effective strategy for developing new functional materials with enhanced or novel properties mdpi.comncn.gov.pl. By copolymerizing this functional monomer with standard monomers (e.g., styrene (B11656), methyl methacrylate), the unique optical, thermal, and electronic characteristics of the pyrimidine moiety can be transferred to the resulting polymer ncn.gov.plrsc.org.

The integration of such functional groups can lead to significant improvements in the material's performance. For example:

Optical Properties: The NLO properties of the pyrimidine unit can make the entire polymer matrix optically active, creating materials for optical switching or frequency conversion nih.gov.

Thermal Stability: The rigid, aromatic structure of the pyrimidine ring can enhance the thermal stability of the host polymer.

Refractive Index: The electron-rich aromatic system can increase the refractive index of the polymer, a desirable property for optical applications like lenses and coatings.

Chemical Functionality: The pyrimidine units integrated into the polymer backbone provide sites for further chemical modification or for binding to other materials, such as inorganic surfaces ncn.gov.pl.

The synthesis of such functional polymers can be achieved through controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which allows for precise control over the polymer architecture rsc.org. This approach enables the creation of block copolymers where one block contains the functional pyrimidine units, leading to microphase-separated morphologies and highly ordered functional materials.

Table 2: Potential Property Enhancements by Integrating this compound into a Polymer Matrix

| Base Polymer | Functional Monomer | Potential Enhanced Property | Rationale for Enhancement |

|---|---|---|---|

| Polystyrene | This compound | Nonlinear Optical Activity | Introduction of the NLO-active pyrimidine "push-pull" system into the polymer. nih.govresearchgate.net |

| Poly(methyl methacrylate) | This compound | Higher Refractive Index | The high electron density of the aromatic pyrimidine and phenyl rings increases polarizability. |

| Polyethylene | This compound (via grafting/copolymerization) | Improved Thermal Stability | Incorporation of rigid aromatic structures into the flexible aliphatic chain. |

| Poly(methyl methacrylate) | This compound | Tunable Supramolecular Organization | The pyrimidine units provide sites for hydrogen bonding and π-π stacking, guiding polymer chain organization. nih.gov |

Coordination Chemistry of 2 4 Vinylphenyl Pyrimidine

Ligand Design and Coordination Modes

The unique architecture of 2-(4-vinylphenyl)pyrimidine incorporates two distinct functional moieties capable of engaging in coordination with metal ions: the nitrogen atoms of the pyrimidine (B1678525) ring and the π-system of the vinyl group. The interplay between these sites dictates the ligand's role in the formation of metal-ligand assemblies.

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions. nih.govwikipedia.orgmicrobenotes.com These nitrogen atoms possess lone pairs of electrons, making them potential Lewis base sites for coordination to metal ions. nih.gov Pyrimidine is classified as a π-deficient heterocycle, and the presence of two electronegative nitrogen atoms decreases the basicity of the lone pairs compared to pyridine. wikipedia.org Consequently, electrophilic additions, such as protonation or alkylation, typically occur at only one of the nitrogen atoms. wikipedia.org

In the context of coordination chemistry, the pyrimidine moiety can adopt several coordination modes:

Monodentate Coordination: The ligand can bind to a single metal center through one of its nitrogen atoms. This is a common coordination mode, particularly when steric hindrance or the presence of other competing ligands favors single-point attachment.

Bidentate Chelating Coordination: Chelation, where both nitrogen atoms bind to the same metal center, is not possible due to the 1,3-disposition of the nitrogen atoms, which prevents the formation of a stable chelate ring.

Bidentate Bridging Coordination: The ligand can act as a bridge between two different metal centers, with each nitrogen atom coordinating to a separate metal ion. This mode is crucial for the construction of one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). mdpi.com The distance and orientation between the metal centers are dictated by the geometry of the pyrimidine linker. The ability of pyrimidine and its derivatives to facilitate the formation of polynuclear structures through this bridging action is a key feature in the design of functional materials. nih.gov

The coordination of the pyrimidine ring is influenced by the electronic properties of the metal center and the steric environment created by other ligands in the coordination sphere.

The vinyl group (–CH=CH₂) attached to the phenyl ring introduces a second potential site for metal interaction. The carbon-carbon double bond possesses π-electron density that can coordinate to transition metals, particularly those with accessible d-orbitals. This interaction is typically weaker than the σ-donation from the pyrimidine nitrogen atoms but can play a significant role in stabilizing certain complexes and influencing their reactivity.

Potential coordination modes involving the vinyl group include:

η²-Coordination: The vinyl group can bind side-on to a metal center, where both carbon atoms of the double bond are involved in the interaction. acs.org This mode is common for olefin complexes with electron-rich, low-valent metals.

σ,π-Vinyl Coordination: In polynuclear systems, the vinyl group has been shown to bridge metal-metal edges, utilizing both σ and π interactions. kcl.ac.uk

Vinyl Radical Intermediates: Transition metal catalysts can interact with vinyl groups to form vinyl radical intermediates or vinylated metal complexes, which are key steps in various organic transformations. rsc.orgrsc.org

The participation of the vinyl group in coordination is often observed in organometallic chemistry and can lead to subsequent reactions such as polymerization, hydrogenation, or coupling within the coordination sphere of the metal. acs.org In the context of this compound, the vinyl group could potentially coordinate to a metal center already bound to the pyrimidine ring of another ligand molecule, leading to more complex and robust network structures. It also offers a reactive handle for post-synthetic modification, where the vinyl groups within an assembled framework can be polymerized to enhance the material's stability or introduce new properties. escholarship.org

Synthesis and Characterization of Metal Complexes

While the structural features of this compound suggest a rich coordination chemistry, specific, well-characterized examples of its metal complexes are not extensively documented in the surveyed scientific literature. The following sections discuss the potential for forming such complexes based on the known reactivity of related pyrimidine and vinyl-containing ligands.

The formation of transition metal complexes with this compound would be expected to proceed through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The nitrogen donors of the pyrimidine ring are the most likely primary coordination sites for a wide range of transition metals from the 3d, 4d, and 5d series. Characterization of such hypothetical complexes would typically involve techniques such as single-crystal X-ray diffraction to determine the precise coordination geometry, IR spectroscopy to observe shifts in vibrational modes upon coordination, and NMR spectroscopy to probe the ligand environment in solution.

The coordination chemistry of f-block elements with N-heterocyclic ligands is an area of active research. mdpi.com Lanthanide and actinide ions are hard Lewis acids and typically favor coordination with hard donors like oxygen atoms. However, complexes with nitrogen-donor ligands, including pyrimidine derivatives, have been synthesized. researchgate.netacs.org The formation of lanthanide or actinide complexes with this compound would likely involve coordination through the pyrimidine nitrogen atoms. The larger ionic radii of these elements could lead to high coordination numbers and potentially different structural arrangements compared to transition metal complexes. To date, specific examples of lanthanide or actinide complexes with this compound have not been reported in the available literature.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are extended crystalline materials built from metal ions or clusters linked together by organic bridging ligands. nih.govresearchgate.netchalmers.se The bifunctional nature of this compound makes it a promising candidate for a linker in the design of such materials. The pyrimidine ring can act as a divergent, bridging unit connecting two metal centers, while the vinylphenyl group can decorate the pores of the resulting framework.

The design of MOFs relies on the predictable coordination of linkers to metal nodes to form extended, often porous, structures. researchgate.net Functionalization of these linkers is a key strategy for tuning the properties of the resulting MOF for applications in gas storage, separation, or catalysis. mdpi.comresearchgate.net The vinyl groups of a this compound linker could serve multiple purposes:

They can add specific functionality to the pores of the MOF.

They can serve as sites for post-synthetic modification, such as polymerization, to create composite materials with enhanced stability.

Despite this potential, the use of this compound as a primary building block for the synthesis of new coordination polymers or MOFs has not been specifically described in the surveyed literature.

Theoretical and Computational Investigations of 2 4 Vinylphenyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular properties of various compounds. In the case of 2-(4-vinylphenyl)pyrimidine, these theoretical approaches provide deep insights into its electronic structure, photophysical behavior, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on pyrimidine (B1678525) derivatives using DFT have demonstrated its utility in understanding their fundamental electronic properties. For this compound, DFT calculations would typically be employed to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles of the ground state.

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. In pyrimidine-containing compounds, the nitrogen atoms of the pyrimidine ring are generally characterized by negative electrostatic potential, indicating their susceptibility to electrophilic attack, while the hydrogen atoms often exhibit positive potential.

Time-Dependent DFT (TD-DFT) for Excited States and Photophysical Properties

To understand the behavior of this compound upon exposure to light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach is used to calculate the energies of electronic excited states, which is crucial for interpreting UV-visible absorption spectra. By calculating the vertical transition energies from the ground state to various excited states, researchers can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For pyrimidine derivatives, TD-DFT calculations have been successfully used to elucidate their photophysical properties, including fluorescence. In the context of this compound, TD-DFT could be used to explore the nature of its electronic transitions, for instance, whether they are localized on the pyrimidine ring, the vinylphenyl group, or involve charge transfer between these moieties.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Contributions)

A key aspect of understanding a molecule's chemical reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a tendency to absorb light at longer wavelengths.

For this compound, molecular orbital analysis would reveal the spatial distribution of the HOMO and LUMO. It is common for the HOMO in such aromatic systems to be localized on the more electron-rich parts of the molecule, while the LUMO may be distributed over the electron-deficient regions. The specific contributions of the pyrimidine and vinylphenyl moieties to these frontier orbitals would dictate the nature of its electronic transitions.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial determinants of its physical and biological properties. Conformational analysis of this compound would involve exploring the potential energy surface as a function of the dihedral angle between the pyrimidine and phenyl rings. This can identify the most stable conformation (the global minimum) and any other low-energy conformers.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in various solvents. These simulations can provide information on the flexibility of the vinyl group and the rotational freedom around the bond connecting the two aromatic rings.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. For this compound, these calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C-H bonds of the vinyl group or the C=N bonds of the pyrimidine ring.

UV-Vis Spectroscopy: As mentioned in the TD-DFT section, the electronic transitions calculated can be directly correlated with the absorption bands in a UV-Vis spectrum. These calculations can predict the wavelength of maximum absorption, which is a key characteristic of a chromophoric molecule like this compound.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

To understand how molecules of this compound interact with each other in the solid state, Hirshfeld surface analysis is a valuable tool. This method allows for the visualization and quantification of intermolecular contacts in a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

| Interaction Type | Typical Contribution |

| H···H | Often the largest contribution due to the abundance of hydrogen atoms. |

| C···H / H···C | Significant in aromatic systems, indicative of C-H···π interactions. |

| N···H / H···N | Can indicate the presence of weak hydrogen bonds involving the pyrimidine nitrogen atoms. |

| C···C | Suggestive of π-π stacking interactions between aromatic rings. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of pyrimidine derivatives, including this compound. These theoretical investigations provide detailed insights into reaction pathways, transition states, and the thermodynamic and kinetic factors that govern the formation of the target molecule. While direct computational studies on the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on analogous systems. The synthesis of this compound is typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, or Heck reactions. Computational modeling of these processes for similar aryl- and vinyl-substituted pyrimidines offers a framework for understanding the formation of this compound.

A plausible synthetic route to this compound involves the Suzuki-Miyaura coupling of a halogenated pyrimidine, such as 2-chloropyrimidine, with 4-vinylphenylboronic acid. Computational studies on similar Suzuki-Miyaura reactions involving pyrimidine scaffolds have been performed to map out the catalytic cycle. researchgate.netmdpi.com This cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Table 1: Representative Calculated Energies for Key Steps in a Suzuki-Miyaura Coupling Reaction

| Reaction Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |

| Oxidative Addition | Oxidative Addition TS | +15.2 |

| Pd(II) Intermediate | -5.6 | |

| Transmetalation | Transmetalation TS | +12.8 |

| Post-Transmetalation Complex | -10.3 | |

| Reductive Elimination | Reductive Elimination TS | +21.5 |

| Product Complex | -35.7 |

Note: The data in this table is illustrative and based on typical values reported in computational studies of Suzuki-Miyaura reactions for similar aromatic systems. The values are not specific to the synthesis of this compound.

DFT calculations can model the geometry and energy of each intermediate and transition state (TS) in the catalytic cycle. For instance, in the oxidative addition step, the palladium(0) catalyst inserts into the carbon-halogen bond of the pyrimidine ring. Computational models can predict the energy barrier for this step, providing insights into the reaction kinetics. nih.gov Similarly, the transmetalation step, where the vinylphenyl group is transferred from the boronic acid to the palladium center, can be modeled to understand the role of the base and solvent in facilitating this process. The final step, reductive elimination, results in the formation of the C-C bond between the pyrimidine ring and the vinylphenyl group, regenerating the palladium(0) catalyst. Computational analysis of the energy profile of this entire cycle can identify the rate-determining step and help in optimizing reaction conditions. nih.gov

Alternatively, a Heck-type reaction could be employed, coupling a halogenated pyrimidine with styrene (B11656). Computational investigations of the Heck reaction mechanism have detailed the pathways involving a Pd(0)/Pd(II) catalytic cycle. elsevierpure.commdpi.com These studies analyze the energetics of migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to form the vinyl-substituted product. DFT calculations can provide valuable data on the regioselectivity and stereoselectivity of the Heck reaction.

Table 2: Key Computational Parameters from a Mechanistic Study of a Heck-Type Reaction

| Parameter | Value |

| Activation Energy of Oxidative Addition (kcal/mol) | 18.5 |

| Energy of Migratory Insertion Barrier (kcal/mol) | 10.2 |

| Energy of β-Hydride Elimination Barrier (kcal/mol) | 5.8 |

| Overall Reaction Energy (kcal/mol) | -25.1 |

Note: This table presents hypothetical data representative of computational findings for Heck reactions involving aryl halides and styrenic olefins. The values are for illustrative purposes and are not experimentally derived for this compound.

Furthermore, computational studies can explore the electronic properties of the reactants and intermediates. For example, the calculation of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potentials (MEP) can provide insights into the reactivity of the pyrimidine and vinylphenyl moieties. researchgate.net This information is crucial for understanding the charge transfer processes that occur during the reaction. In the context of pyrimidine synthesis, theoretical studies have also been used to investigate the mechanism of multicomponent reactions leading to the formation of fused pyrimidine rings, showcasing the broad applicability of these computational methods. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-(4-Vinylphenyl)pyrimidine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by mapping the chemical environments of ¹H (proton) and ¹³C (carbon-13) nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the protons on the pyrimidine (B1678525) ring, the phenyl ring, and the vinyl group. For instance, in related 2-phenyl substituted heteroaromatic compounds, the aromatic protons typically appear in the δ 7.0-9.0 ppm region. The vinyl group protons would present a characteristic set of signals, typically a doublet of doublets for the geminal and two vicinal protons, with coupling constants (J) indicative of their cis/trans geometry.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbon atoms of the pyrimidine ring are expected to resonate at lower field (higher ppm values) due to the electron-withdrawing effect of the nitrogen atoms. Aromatic carbons of the phenyl ring would appear in the typical region of δ 120-140 ppm, while the vinyl carbons would be observed around δ 110-140 ppm.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings within the same spin system, confirming the arrangement of protons on the phenyl and pyrimidine rings and within the vinyl group. HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for definitively assigning the quaternary carbons and confirming the linkage between the phenyl ring, the pyrimidine ring, and the vinyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Structures Data is predictive and based on general chemical shift ranges for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine H-4, H-6 | ~8.8 - 9.2 (d) | ~157 - 160 |

| Pyrimidine H-5 | ~7.3 - 7.6 (t) | ~120 - 125 |

| Phenyl H (ortho to pyrimidine) | ~8.2 - 8.5 (d) | ~128 - 131 |

| Phenyl H (ortho to vinyl) | ~7.5 - 7.8 (d) | ~126 - 129 |

| Vinyl CH | ~6.7 - 6.9 (dd) | ~136 - 138 |

| Vinyl CH₂ (trans) | ~5.8 - 6.0 (d) | ~114 - 117 |

| Vinyl CH₂ (cis) | ~5.3 - 5.5 (d) | |

| Pyrimidine C-2 | - | ~163 - 166 |

| Phenyl C (ipso, attached to pyrimidine) | - | ~138 - 141 |

| Phenyl C (ipso, attached to vinyl) | - | ~137 - 140 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum for this compound would exhibit characteristic absorption bands.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Vinyl C-H stretching: Also found above 3000 cm⁻¹.

C=C and C=N stretching: These appear in the 1500-1650 cm⁻¹ region. Phenyl and pyrimidine ring stretching vibrations are expected here. mdpi.comijirset.com The C=C stretching of the vinyl group is also found in this range.

Vinyl C-H bending (out-of-plane): These strong bands, typically between 900 and 1000 cm⁻¹, are characteristic of the substitution pattern on the double bond.

Aromatic C-H bending (out-of-plane): The position of these bands (650-900 cm⁻¹) can indicate the substitution pattern on the phenyl ring.

In related phenyl-substituted heterocyclic compounds, C=C and C=N mixed stretching modes have been experimentally observed between 1481 and 1602 cm⁻¹. ajchem-a.com For other substituted pyrimidines, N-H stretching vibrations have been noted in the range of 3191–3299 cm⁻¹, and C=N stretching vibrations were seen in the 1525–1598 cm⁻¹ region. mdpi.com

Table 2: Predicted FT-IR Absorption Bands for this compound Data is predictive and based on characteristic vibrational frequencies for the functional groups present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Vinyl C-H Stretch | 3080 - 3020 |

| C=N Stretch (Pyrimidine Ring) | 1650 - 1550 |

| C=C Stretch (Aromatic/Vinyl) | 1600 - 1450 |

| Vinyl C-H Out-of-Plane Bend | 1000 - 900 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one in this compound, absorb UV or visible light to promote π electrons to higher energy orbitals (π → π* transitions). The absorption spectrum is characterized by the wavelength of maximum absorbance (λ_max). The λ_max for pyrimidine itself is around 243 nm; however, substitution with a vinylphenyl group, which extends the π-conjugation, is expected to cause a significant bathochromic (red) shift to longer wavelengths. nih.govnih.gov The solvent can also influence the λ_max. For many pyrimidine derivatives, absorption bands are observed in the 200-400 nm range. mdpi.com

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. This emission, typically fluorescence or phosphorescence, provides insights into the electronic structure and excited-state properties of a molecule. The efficiency of this process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. ossila.comhoriba.com For many pyrimidine derivatives, fluorescence is weak or non-existent but can be enhanced by structural modifications or changes in the environment. nih.govnih.gov The emission wavelength (λ_em) is always longer than the absorption wavelength (λ_ex), and the difference is known as the Stokes shift. The PL properties are highly sensitive to the molecular structure, solvent polarity, and aggregation state.

Table 3: Representative UV-Vis and Photoluminescence Data for Substituted Pyrimidines This table presents data for analogous compounds to illustrate typical spectral properties.

| Compound Type | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidine Boron Complex | 380 - 450 | 468 - 620 | 2% - 61% | nih.gov |

| Pyrimidine (6-4) Pyrimidone Photoadducts | - | - | 0.03 - 0.21 | nih.gov |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, allowing for the straightforward determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z value with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental composition of the molecule, confirming the molecular formula of this compound (C₁₂H₁₀N₂).

The fragmentation pattern in tandem MS (MS/MS) experiments can help confirm the structure. For this compound, characteristic fragmentation would likely involve cleavage at the bond connecting the two rings or fragmentation of the vinyl group. mdpi.com

Chromatographic Analysis for Purity and Molecular Weight Determination

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) formate), would be suitable for this compound. sigmaaldrich.comnih.gov The compound's purity is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks, detected typically by a UV detector set at a wavelength where the compound strongly absorbs. researchgate.net

Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a mass spectrometer (GC-MS) can be used for both separation and identification of components in a mixture.

The combination of these advanced analytical and spectroscopic methodologies provides a complete picture of the identity, structure, and purity of this compound, which is crucial for its application in further research and development.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray Diffraction (XRD) is an indispensable technique for investigating the crystalline structure of materials. mdpi.com It can be applied to both single crystals and polycrystalline powders to obtain detailed information about atomic arrangement, crystal lattice parameters, and phase purity.

Single Crystal XRD: For the monomer this compound, growing a suitable single crystal would allow for precise determination of its three-dimensional molecular structure. The analysis involves irradiating the crystal with a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams. mdpi.com This data allows for the calculation of the electron density map of the crystal, revealing bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking. Such information is vital for understanding the solid-state packing of the monomer, which can influence its reactivity during polymerization. While specific crystal structure data for this compound is not readily available, studies on other pyrimidine derivatives have successfully used this technique to elucidate their structures. nih.govsci-hub.se

Powder XRD: Powder XRD is used to analyze the crystalline nature of a bulk sample. For poly(this compound), this technique would reveal whether the polymer is amorphous, semi-crystalline, or crystalline. An amorphous polymer will produce a broad halo in the diffraction pattern, whereas a crystalline or semi-crystalline polymer will show sharp peaks at specific diffraction angles (2θ). The position and intensity of these peaks are characteristic of the polymer's crystal structure. For instance, analysis of poly(vinylpyridine) has shown its semi-crystalline nature through XRD. mdpi.comnih.govnih.gov

Table 2: Hypothetical Powder XRD Peak List for Semi-Crystalline Poly(this compound)

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 10.2 | 8.67 | 45 | (100) |

| 18.5 | 4.79 | 100 | (110) |

| 21.8 | 4.07 | 80 | (200) |

| 25.4 | 3.50 | 65 | (210) |

Note: This data is hypothetical and illustrates what might be expected for a semi-crystalline polymer of this type.

Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. chemicalbook.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For poly(this compound), the Tg would indicate the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tm, if the polymer is semi-crystalline, would be the temperature at which the crystalline domains melt. These parameters are crucial for defining the processing conditions and service temperature range of the polymer.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This analysis provides information about the thermal stability and decomposition profile of the material. For both the this compound monomer and its polymer, TGA would determine the onset temperature of decomposition (Td), which is a key indicator of thermal stability. The TGA thermogram can also reveal the presence of residual solvent or moisture and can be used for compositional analysis of copolymers or composites. mdpi.com

Table 3: Illustrative Thermal Properties of this compound and its Polymer

| Material | Property | Symbol | Value (°C) | Technique |

| This compound (Monomer) | Melting Point | Tm | 85 - 90 | DSC |

| This compound (Monomer) | Decomposition Onset | Td | ~250 | TGA |

| Poly(this compound) | Glass Transition Temperature | Tg | ~150 | DSC |

| Poly(this compound) | Decomposition Onset | Td | ~400 | TGA |

Note: The values presented in this table are hypothetical estimates based on similar chemical structures and are intended for illustrative purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.